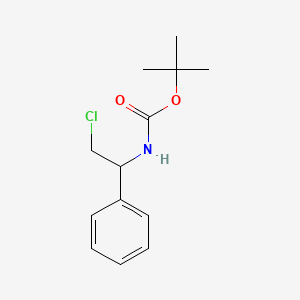

Tert-butyl N-(2-chloro-1-phenylethyl)carbamate

Description

Tert-butyl N-(2-chloro-1-phenylethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is characterized by the presence of a tert-butyl group, a phenylethyl group, and a chloro substituent. It is often used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name |

tert-butyl N-(2-chloro-1-phenylethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKTWKHXOIOGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCl)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-chloro-1-phenylethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloro-1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-chloro-1-phenylethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

Major Products

Substitution: Various substituted carbamates.

Hydrolysis: 2-chloro-1-phenylethylamine and carbon dioxide.

Oxidation: Corresponding ketones.

Reduction: Corresponding alcohols

Scientific Research Applications

Tert-butyl N-(2-chloro-1-phenylethyl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the synthesis of various fine chemicals and intermediates .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-chloro-1-phenylethyl)carbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the chloro substituent can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.

2-chloro-1-phenylethylamine: The amine counterpart used in the synthesis of the compound.

N-Boc-protected amines: Similar compounds used as protecting groups in organic synthesis

Uniqueness

Tert-butyl N-(2-chloro-1-phenylethyl)carbamate is unique due to its combination of a tert-butyl group, a phenylethyl group, and a chloro substituent. This combination imparts specific reactivity and stability, making it a valuable compound in various synthetic and research applications .

Biological Activity

Tert-butyl N-(2-chloro-1-phenylethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a tert-butyl group, a carbamate moiety, and a chloro-substituted phenyl group, which contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity against specific receptors or enzymes involved in pain modulation and other physiological processes.

TRPV1 Antagonism

One notable mechanism is the antagonism of the TRPV1 (Transient Receptor Potential Vanilloid 1) channel, a key player in nociception and pain signaling. TRPV1 antagonists have been shown to alleviate pain in various models, suggesting that this compound may share this property .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity | Reference | Effect |

|---|---|---|

| TRPV1 Antagonism | Pain relief in animal models | |

| Inhibition of calcium currents | Modulation of nociceptive signaling | |

| Antiseizure activity | Potential use in epilepsy treatments |

Case Studies

Several studies have explored the pharmacological effects of this compound:

- Pain Management : In a study involving mice, administration of the compound resulted in significant reductions in pain responses measured through formalin-induced pain models. The results indicated that the compound effectively modulated nociceptive pathways, similar to established TRPV1 antagonists .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related carbamates. The findings suggested that these compounds could reduce neuronal excitability and protect against excitotoxicity, which is crucial for developing treatments for neurodegenerative diseases .

- Antiepileptic Potential : A recent study highlighted the potential of carbamate derivatives in managing epilepsy by demonstrating their ability to inhibit seizure activity in rodent models. The mechanism was attributed to their action on sodium and calcium channels, crucial for neuronal firing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.